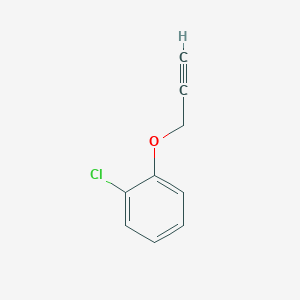

1-Chloro-2-(prop-2-yn-1-yloxy)benzene

Descripción

1-Chloro-2-(prop-2-yn-1-yloxy)benzene is an aromatic ether featuring a chloro substituent at the 1-position and a propargyloxy group (-O-CH₂-C≡CH) at the 2-position of the benzene ring. Its molecular formula is C₉H₇ClO (molecular weight: 166.6 g/mol). The compound is synthesized via nucleophilic substitution, where 2-chlorophenol reacts with propargyl bromide in the presence of a base (e.g., KOH in THF), yielding a 74% isolated product after purification . Its structure is characterized by a terminal alkyne group, making it reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Propiedades

IUPAC Name |

1-chloro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJYMVHZHGCWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333984 | |

| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-92-6 | |

| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like acetone, and the product is obtained in good yields. The general reaction scheme is as follows:

2-Chlorophenol+Propargyl BromideK2CO3, Acetonethis compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the chlorine atom.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the prop-2-yn-1-yloxy group.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the triple bond.

Major Products:

Nucleophilic Substitution: Formation of azido derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Aplicaciones Científicas De Investigación

1-Chloro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of bioactive molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yloxy)benzene depends on its specific application. In general, its reactivity is influenced by the presence of the chlorine atom and the prop-2-yn-1-yloxy group. The chlorine atom can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with molecular targets and pathways in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

- Structure : Chloro and propargyloxy groups at positions 1 and 3.

- Molecular Formula : C₉H₇ClO (identical to the target compound).

- Key Differences : The meta-substitution alters electronic effects and steric accessibility. This isomer exhibits reduced reactivity in regioselective reactions compared to the ortho-substituted target compound due to electronic modulation .

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene

- Structure : Propargyloxy group attached via a methylene bridge (-CH₂-O-) at the 4-position.

- Molecular Formula : C₁₀H₉ClO (higher molecular weight: 180.63 g/mol).

- Applications may shift toward polymer precursors or less sterically constrained reactions .

Substituent Variants

1-Chloro-3-(prop-2-en-1-yloxy)benzene (Allyl Analogue)

- Structure : Allyloxy group (-O-CH₂-CH=CH₂) replaces the propargyloxy group.

- Molecular Formula : C₉H₉ClO (higher hydrogen content due to double bond).

- Key Differences : The allyl group lacks a terminal alkyne, rendering it inert in CuAAC. Instead, it participates in thiol-ene reactions or polymerization .

1-Chloro-2-(1-methoxyethyl)benzene

Functional Group Analogs

4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene

- Structure : Additional methoxy and allyl groups introduce electronic complexity.

- Molecular Formula : C₁₃H₁₄O₂.

- Key Differences : Enhanced electron-donating groups (methoxy) activate the ring for electrophilic substitution. The dual functionality (allyl and propargyl) allows orthogonal reactivity in multi-step syntheses .

Actividad Biológica

1-Chloro-2-(prop-2-yn-1-yloxy)benzene, a compound with the molecular formula C9H7ClO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of phenolic compounds with propargyl bromide in the presence of bases such as potassium carbonate. For instance, one study reported the synthesis of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene with a yield of 82% at a concentration of 100 µg/mL, demonstrating its effectiveness against urease enzymes .

Biological Activities

This compound and its derivatives exhibit several notable biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial properties. For example, it has shown promising results against Bacillus subtilis, with an inhibition percentage of approximately 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL .

Antitumor Properties

Compounds similar to this compound have been studied for their antitumor activities. The structure allows for interactions that can inhibit tumor cell proliferation, although specific data on this compound is limited.

Anti-Urease Activity

The compound exhibits significant antiurease activity, which is crucial for treating infections caused by urease-producing bacteria. In one study, it was reported that 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene achieved an inhibition percentage of 82.00% at 100 µg/mL .

Detailed Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

A notable study highlighted the synthesis and biological evaluation of several derivatives of propynyl ether compounds, including those similar to this compound. The derivatives showed varying degrees of antibacterial and antiurease activities, suggesting that structural modifications could enhance their efficacy against specific pathogens .

Another investigation into the pharmacological characterization of related compounds revealed their potential as lead compounds in drug development due to their ability to inhibit important biological pathways involved in bacterial survival and proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-2-(prop-2-yn-1-yloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves propargylation of 2-chlorophenol derivatives under phase-transfer catalysis. For example, reacting 2-chlorophenol with propargyl bromide in the presence of potassium carbonate and a phase-transfer agent (e.g., tetrabutylammonium bromide) in dichloromethane at room temperature yields the target compound . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios to minimize byproducts like dialkylated derivatives.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the propargyl ether linkage. The acetylene proton appears as a triplet (~δ 2.5 ppm), while the methylene protons adjacent to oxygen resonate at δ 4.7–4.8 ppm .

- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX software confirms bond lengths and angles, particularly the C≡C bond (~1.20 Å) and Cl–O spatial arrangement .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests under humidity, light, and temperature (via thermogravimetric analysis, TGA) reveal degradation pathways. For instance, the propargyl group may undergo oxidation; thus, storage in inert atmospheres (argon) at −20°C is recommended. UV-VIS spectroscopy can track decomposition by monitoring absorbance shifts in the 250–300 nm range .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of propargylation in synthesizing this compound?

- Methodological Answer : The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the propargyl bromide. Computational studies (DFT) using Gaussian software reveal that steric hindrance from the ortho-chloro substituent directs propargylation to the para position relative to chlorine. Transition state modeling confirms lower activation energy for para-substitution .

Q. How can computational chemistry (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations with B3LYP/6-311+G(d,p) basis sets model the compound’s frontier molecular orbitals. The HOMO-LUMO gap (~5.2 eV) indicates suitability for Sonogashira couplings. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to predict reaction rates .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

- Methodological Answer : Discrepancies in bond angles (e.g., Cl–O–C vs. C≡C–O) between NMR-derived models and DFT calculations are resolved via X-ray refinement with SHELXL. For example, anisotropic displacement parameters in ORTEP-3 validate the planarity of the propargyl group, which NMR alone cannot distinguish .

Q. What strategies enable stereoselective functionalization of the propargyl moiety in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.